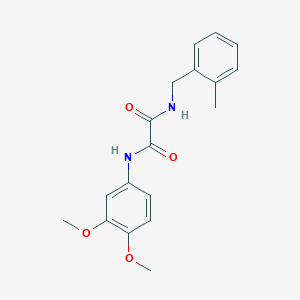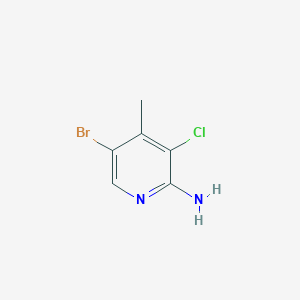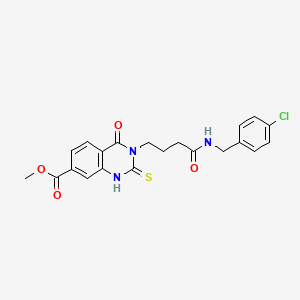
1-(2-Hydroxycyclohexyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxycyclohexyl)azetidin-3-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a hydroxy group attached to a cyclohexyl ring and an azetidin-3-ol moiety Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxycyclohexyl)azetidin-3-ol typically involves the following steps:
-
Preparation of Cyclohexanone Derivative: : The starting material, cyclohexanone, is subjected to a series of reactions to introduce the hydroxy group at the desired position. This can be achieved through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
-
Formation of Azetidine Ring: : The cyclohexanone derivative is then reacted with an appropriate azetidine precursor. One common method involves the use of 1-azabicyclo[1.1.0]butane (ABB) in the presence of a copper(II) triflate catalyst to form the azetidine ring .
-
Hydrolysis and Purification: : The resulting product is hydrolyzed to obtain this compound. The compound is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxycyclohexyl)azetidin-3-ol undergoes various types of chemical reactions, including:
-
Oxidation: : The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
-
Reduction: : The compound can be reduced to form different derivatives. For example, reduction with sodium borohydride can lead to the formation of diastereoselective products .
-
Substitution: : The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, amines, organometallic reagents
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Diastereoselective products
Substitution: Halogenated or aminated azetidine derivatives
Scientific Research Applications
1-(2-Hydroxycyclohexyl)azetidin-3-ol has a wide range of applications in scientific research, including:
-
Chemistry: : The compound is used as a building block for the synthesis of complex heterocyclic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies .
-
Biology: : In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. Its structural features allow it to interact with various biological targets.
-
Medicine: Its azetidine ring is a common motif in many bioactive molecules, making it a valuable scaffold for drug discovery .
-
Industry: : In the industrial sector, this compound is used in the production of polymers and materials with unique properties. Its reactivity and stability make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 1-(2-Hydroxycyclohexyl)azetidin-3-ol involves its interaction with molecular targets through its hydroxy and azetidine moieties. The hydroxy group can form hydrogen bonds with biological molecules, while the azetidine ring can participate in ring-opening reactions under appropriate conditions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-one: A structurally similar compound with a carbonyl group at the second position. It is known for its use in the synthesis of β-lactam antibiotics.
1-Azabicyclo[1.1.0]butane: A precursor used in the synthesis of azetidines. It has a similar ring structure but lacks the hydroxy group.
2,3-Disubstituted Azetidines: Compounds with substitutions at the second and third positions of the azetidine ring.
Uniqueness
1-(2-Hydroxycyclohexyl)azetidin-3-ol is unique due to the presence of both the hydroxy group and the azetidine ring. This combination imparts distinct reactivity and stability, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds .
Properties
IUPAC Name |
1-(2-hydroxycyclohexyl)azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c11-7-5-10(6-7)8-3-1-2-4-9(8)12/h7-9,11-12H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAJANKRFYRKFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CC(C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[(2-Bromophenyl)methyl]amino}acetic acid](/img/structure/B2451373.png)

![(2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2451376.png)
![dimethyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2451377.png)
![4-(4-methylbenzyl)-1-(3-(4-methylpiperidin-1-yl)-3-oxopropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2451378.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea](/img/structure/B2451379.png)
![8-(3-chloro-4-methylbenzenesulfonyl)-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2451380.png)
![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2451384.png)

![8-(naphthalene-1-carbonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2451386.png)
![5-[3-(3-Methoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2451388.png)


![2-phenyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2451396.png)
